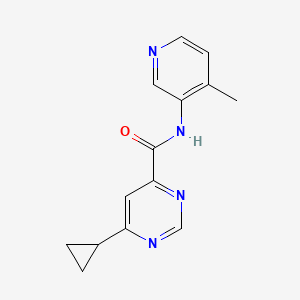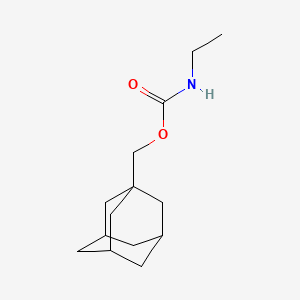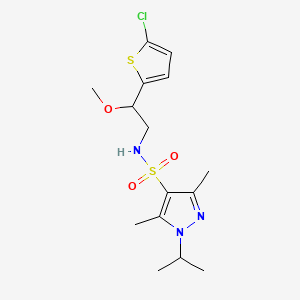
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound. Its complex structure integrates various functional groups, making it intriguing for multiple fields like medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves several steps:
Formation of Cyclopentylthiol: : This is typically synthesized via the reaction of cyclopentanone with thiourea followed by hydrolysis.
Construction of Pyridin-3-yloxy Azetidin-1-yl Intermediate: : This intermediate can be obtained by the reaction of 3-hydroxypyridine with azetidine in the presence of a strong base.
Final Coupling Step: : The cyclopentylthiol and the pyridin-3-yloxy azetidin-1-yl intermediate are then coupled under specific conditions to yield this compound.
Industrial Production Methods
Industrial production often involves scale-up of the laboratory synthetic methods. Optimizations include:
Batch Reactors for Intermediate Synthesis: : Using efficient mixing and temperature control.
Continuous Flow Reactors for Final Coupling: : To enhance yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The sulfur atom in the cyclopentylthiol can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: : The ketone group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : The azetidin-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding alcohols.
Substitution: : Substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in complex organic synthesis.
Studied for its reactivity and structural properties.
Biology and Medicine
Investigated for potential pharmacological activities.
Industry
Can be used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exerts its effects largely depends on its functional groups. For instance:
Sulfur-containing Groups: : These can interact with enzymes and proteins through disulfide exchange reactions.
Pyridine Moiety: : Can interact with biological receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can be compared to similar compounds like:
2-(Cyclopentylthio)-1-azetidinone:
1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: : Does not have the cyclopentylthiol group, altering its chemical properties.
This compound stands out due to the unique combination of its functional groups, offering versatile reactivity and a wide range of applications.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-5-1-2-6-14)17-9-13(10-17)19-12-4-3-7-16-8-12/h3-4,7-8,13-14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUOGTXFOYREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2439910.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)



![2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2439919.png)
![3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2439920.png)





